N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide
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Description
N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18FN3O5S2 and its molecular weight is 415.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is key enzymes of glucose metabolism and glucose utilization in the liver . This compound also shows strong binding to the peroxisome proliferator-activated receptor-γ (PPAR-γ), similar to that of rosiglitazone .
Mode of Action
This compound: interacts with its targets by inhibiting key enzymes of glucose metabolism . It also increases glucose uptake in liver cells, similar to the action of rosiglitazone on PPAR-γ .
Biochemical Pathways
The compound affects the biochemical pathways related to glucose metabolism and glucose utilization . It exhibits inhibition activity in the α-amylase and α-glucosidase pathways, suggesting that it may delay glucose absorption in the gut .
Result of Action
The molecular and cellular effects of This compound ’s action include increased glucose uptake in liver cells and inhibition of key enzymes of glucose metabolism . These effects suggest potential anti-diabetic properties.
Properties
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S2/c17-11-2-1-3-13(8-11)27(24,25)18-6-4-14(21)19-7-5-12(9-19)20-15(22)10-26-16(20)23/h1-3,8,12,18H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWSASETYIFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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